molecular formula C13H17NO B137292 (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol CAS No. 143445-60-7

(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol

Cat. No. B137292
M. Wt: 203.28 g/mol
InChI Key: AEHQXBMDJNFAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol, also known as TMI or Indomethacin Amide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TMI is a derivative of Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), which has been widely used for the treatment of various inflammatory conditions. However, TMI has shown to possess unique properties that make it a promising candidate for the development of new drugs.

Mechanism Of Action

(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme responsible for the production of inflammatory mediators. (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has been shown to modulate the activity of various neurotransmitters, which may contribute to its effects on cognitive function.

Biochemical And Physiological Effects

(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has also been shown to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation. Furthermore, (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields and purity. (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol is also soluble in various solvents, which makes it suitable for different experimental conditions. However, (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has some limitations for lab experiments. It has low water solubility, which may limit its use in some assays. Additionally, (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has not been extensively studied for its toxicity and pharmacokinetics, which may affect its suitability for further research.

Future Directions

There are several future directions for the research on (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its effects on the gut microbiome, as recent studies have shown that gut bacteria play a crucial role in various physiological processes. Additionally, further studies are needed to determine the safety and pharmacokinetics of (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol, which may pave the way for its clinical development.
Conclusion:
In conclusion, (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol is a promising compound that has shown potential for the development of new drugs. (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has anti-inflammatory, anti-cancer, and cognitive-enhancing effects, which make it a versatile compound for further research. Although (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has some limitations for lab experiments, its advantages and unique properties make it a valuable tool for investigating various biological processes. Future research on (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol may lead to the development of new therapies for various diseases.

Synthesis Methods

(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol can be synthesized through a multistep process starting from Indomethacin. The first step involves the conversion of Indomethacin to 1,3,3-trimethyl-2-methyleneindoline-2-oxide, which is then reduced to (1,3,3-trimethyl-2-methylideneindol-6-yl)methanol using sodium borohydride. The synthesis of (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has been optimized to produce high yields and purity, making it suitable for further research.

Scientific Research Applications

(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has been the subject of several scientific studies due to its potential therapeutic applications. One study found that (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has anti-inflammatory properties that are comparable to Indomethacin, but with fewer side effects. Another study demonstrated that (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has anti-cancer effects by inhibiting the growth of cancer cells. (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has shown to improve cognitive function in animal models.

properties

CAS RN

143445-60-7

Product Name

(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(1,3,3-trimethyl-2-methylideneindol-6-yl)methanol

InChI

InChI=1S/C13H17NO/c1-9-13(2,3)11-6-5-10(8-15)7-12(11)14(9)4/h5-7,15H,1,8H2,2-4H3

InChI Key

AEHQXBMDJNFAGO-UHFFFAOYSA-N

SMILES

CC1(C(=C)N(C2=C1C=CC(=C2)CO)C)C

Canonical SMILES

CC1(C(=C)N(C2=C1C=CC(=C2)CO)C)C

synonyms

(1,3,3-TRIMETHYL-2-METHYLENE-2,3-DIHYDRO-1H-INDOL-6-YL)-METHANOL

Origin of Product

United States

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